Sphinganine

Toxicology Biomarker validation Mycotoxin exposure

Sphinganine (CAS 764-22-7, dihydrosphingosine) is the essential reference standard for fumonisin exposure biomarker assays (Sa/So ratio). Unlike sphingosine, this saturated C18 sphingoid base lacks the Δ4 trans double bond, producing distinct protein interactomes, 1.6-fold greater selective cytotoxicity against tumorigenic cells (IC₅₀ 4 μM vs. 6.4 μM), and unique substrate specificity for ceramide synthase. Substituting sphingosine invalidates analytical LC-MS/MS methods and confounds de novo sphingolipid pathway studies. Procure ≥98% purity sphinganine to ensure reproducible quantification and accurate metabolic tracing.

Molecular Formula C18H39NO2
Molecular Weight 301.5 g/mol
CAS No. 764-22-7
Cat. No. B043673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphinganine
CAS764-22-7
Synonyms2-aminooctadecane-1,3-diol
dihydrosphingosine
erythro-D-sphinganine
safingol
safingol hydrochloride
safingol, ((R*,S*)-(+-))-isomer
safingol, (R-(R*,R*))-isomer
safingol, (S-(R*,S*))-isomer
saginfol
SPC 100270
SPC-100270
sphinganine
threo-dihydrosphingosine
Molecular FormulaC18H39NO2
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)N)O
InChIInChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1
InChIKeyOTKJDMGTUTTYMP-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

Sphinganine (CAS 764-22-7) Procurement Guide: Definition, Class & Baseline Properties


Sphinganine (CAS 764-22-7, also known as dihydrosphingosine) is an 18-carbon sphingoid base with molecular formula C₁₈H₃₉NO₂ and molecular weight 301.51 g/mol . As a saturated sphingoid base lacking the Δ4 trans double bond present in sphingosine, sphinganine serves as the primary biosynthetic precursor in the de novo sphingolipid pathway [1]. The D-erythro stereoisomer (2S,3R configuration) represents the biologically active form that functions as a substrate for sphingosine kinases and ceramide synthases in mammalian systems [1]. Key physicochemical properties include a melting point of 70–72°C, predicted boiling point of 446.2°C, density of 0.927 g/cm³, and recommended storage at −20°C .

Sphinganine vs. Sphingosine: Why Substitution Compromises Experimental Validity


Substituting sphingosine (CAS 123-78-4) for sphinganine in research protocols introduces critical confounding variables that cannot be corrected through normalization. The two compounds differ by a single Δ4 trans double bond, yet this structural distinction produces divergent protein interactomes, distinct metabolic fates, and quantitatively different inhibitory potencies [1]. In cellular systems, sphinganine and sphingosine recruit non-overlapping sets of binding partners and exhibit different spatiotemporal distributions [1]. Substitution also invalidates the use of the Sa/So ratio as a biomarker for fumonisin exposure, as this metric depends on the differential accumulation of these two distinct species [2]. Furthermore, analytical methods optimized for sphingosine cannot be directly applied to sphinganine without independent validation, as detection sensitivity and matrix effects differ [3].

Quantitative Differentiation Evidence for Sphinganine (CAS 764-22-7)


Biomarker Specificity: Differential Sa/So Ratio Elevation in Fumonisin Exposure

In fumonisin-exposed pigs, sphinganine accumulates to a greater extent than sphingosine due to preferential inhibition of sphinganine N-acyltransferase, producing a statistically significant increase in the Sa/So ratio. This differential response is specific to the saturated sphinganine backbone and cannot be recapitulated using sphingosine alone [1]. The Sa/So ratio serves as an early and sensitive biomarker for fumonisin exposure, with significant increases detected at dietary fumonisin concentrations as low as 5 ppm [1].

Toxicology Biomarker validation Mycotoxin exposure

Direct Comparison: Enhanced Growth Inhibition of Tumorigenic Breast Epithelial Cells

Sphinganine demonstrated more potent growth inhibition and apoptosis induction compared to sphingosine in transformed tumorigenic Type I human breast epithelial cells (HBEC). The IC₅₀ for sphinganine was 4 μM, whereas sphingosine required a higher concentration of 6.4 μM to achieve comparable effect [1]. Both compounds arrested the cell cycle at G₂/M at high concentrations (8–10 μM), but sphinganine inhibited growth and caused death of Type I HBEC more strongly than sphingosine [1].

Oncology Apoptosis Cancer chemoprevention

Enzyme Inhibition: Greater Potency Against Monoacylglycerol Acyltransferase (MGAT)

In a comparative evaluation of sphingoid bases as inhibitors of rat hepatic monoacylglycerol acyltransferase (MGAT), sphinganine exhibited the lowest IC₅₀ among the tested compounds. The IC₅₀ for sphinganine was 5.5 mol%, compared to 9 mol% for sphingosine and 5 mol% for phytosphingosine [1]. The study noted that inhibition appears to require a free amino group and a long-chain hydrocarbon, with the saturated backbone of sphinganine conferring enhanced inhibitory activity relative to the unsaturated sphingosine [1].

Lipid metabolism Enzymology Glycerolipid synthesis

Analytical Method Validation: Differentiated Detection Sensitivity in HPLC-MS/MS

Validated HPLC-ESI-MS/MS methodology revealed distinct analytical performance characteristics for sphinganine versus sphingosine. The limit of detection (LOD) for sphinganine was 21 fmol, compared to 9 fmol for sphingosine [1]. The overall coefficient of variation (CV) was 13% for sphinganine and 8% for sphingosine [1]. The method required explicit correction for interference from the SPH+2 isotope with sphinganine quantification, underscoring the necessity of separate calibration curves for each analyte [1].

Analytical chemistry Method validation Quantitative lipidomics

Stereochemical Purity Requirement: Biological Activity Restricted to D-erythro Isomer

The biological activity of sphinganine is stereospecific to the D-erythro isomer (2S,3R configuration). The L-threo-sphinganine isomer exhibits distinct properties and may have different biological activities [1]. Enzymes in the sphingolipid biosynthetic pathway—including dihydroceramide synthase, sphingomyelin synthase, and glucosylceramide synthase—demonstrate stereospecificity for the D-erythro configuration [2]. Substitution with racemic mixtures or incorrect stereoisomers introduces uncontrolled variability in enzymatic assays and cellular studies.

Stereochemistry Bioactivity Quality control

Optimal Use Cases for Sphinganine (CAS 764-22-7) Based on Verified Differentiation


Fumonisin Exposure Biomarker Studies Requiring Sa/So Ratio Quantification

Sphinganine is essential as a reference standard for quantifying the Sa/So ratio, a validated biomarker of fumonisin B1 exposure. Studies in pigs demonstrated a 6.2-fold increase in the Sa/So ratio following dietary fumonisin exposure, with significant changes detectable at concentrations as low as 5 ppm [1]. This application is supported by multiple validated analytical methods employing HPLC with fluorescence detection or LC-MS/MS, all of which require authentic sphinganine for accurate calibration [2].

Oncology Research Targeting Differential Cytotoxicity in Tumorigenic vs. Normal Cells

Sphinganine demonstrates 1.6-fold greater potency (IC₅₀ 4 μM vs. 6.4 μM) than sphingosine in inhibiting growth and inducing apoptosis of transformed tumorigenic Type I human breast epithelial cells, while sparing normal differentiated Type II HBEC [1]. This selective cytotoxicity profile supports its use in studies investigating sphingoid bases as chemotherapeutic or chemopreventive agents, where the saturated backbone provides distinct signaling and metabolic outcomes compared to the unsaturated sphingosine [2].

Lipid Metabolism Enzyme Assays Evaluating MGAT or Ceramide Synthase Activity

Sphinganine serves as both a substrate and inhibitor in sphingolipid biosynthetic pathway assays. As an inhibitor of monoacylglycerol acyltransferase (MGAT), sphinganine exhibits an IC₅₀ of 5.5 mol%, which is 39% lower than that of sphingosine (9 mol%) [1]. As the immediate precursor for dihydroceramide synthesis via ceramide synthase, sphinganine is required for studies of de novo sphingolipid biosynthesis and for assays measuring fumonisin-mediated inhibition of sphinganine N-acyltransferase [2].

Protein Interactome Mapping with Photo-Crosslinkable Sphinganine Probes

Trifunctional sphinganine derivatives incorporating photo-crosslinking and click chemistry handles enable systematic mapping of sphinganine-specific protein interactomes. Recent work using these probes revealed that sphinganine and sphingosine recruit distinct sets of cellular proteins despite differing by only a single double bond, highlighting the non-redundant roles of these lipids [1]. This application requires high-purity sphinganine as the starting material for probe synthesis and as an unmodified control in pull-down experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sphinganine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.